Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Catalog No.
S807504
CAS No.
898758-55-9
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)m...

CAS Number

898758-55-9

Product Name

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

IUPAC Name

cyclopropyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c20-17(16-5-6-16)15-3-1-14(2-4-15)13-19-9-7-18(8-10-19)21-11-12-22-18/h1-4,16H,5-13H2

InChI Key

HXKOVXZNBVBYCW-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4

Current Research Availability:

Potential Research Areas:

  • Cyclopropyl group: This ring structure can impact binding properties to biological targets [].
  • Phenyl ketone: This aromatic group with a ketone functional group can participate in various interactions, including hydrogen bonding and hydrophobic interactions [].
  • 1,4-dioxa-8-azaspiro[4.5]decyl group: This cage-like structure containing nitrogen and oxygen atoms might contribute to specific interactions with enzymes or receptors.

Future Research Directions:

Given the presence of potentially interesting functional groups, Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone could be a candidate for investigation in various fields, such as:

  • Medicinal chemistry: The molecule might be explored for its potential biological activity, needing testing against specific targets or diseases.
  • Material science: The structure could be of interest for designing novel materials with specific properties, depending on its interaction with other molecules.

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is an organic compound characterized by the molecular formula C18H23NO3 and the CAS number 898758-55-9. The structure of this compound features a cyclopropyl group attached to a phenyl ketone, with an additional complex spirocyclic moiety that includes a 1,4-dioxa and an azaspiro group. This unique combination of functional groups may contribute to its potential biological activity and applications in medicinal chemistry and material science .

Typical of ketones and spirocyclic compounds. Key reactions may include:

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The ketone functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: The presence of the spirocyclic structure may allow for intramolecular cyclization reactions under specific conditions, potentially yielding new cyclic compounds.

While specific biological activity data for Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is limited, its structural features suggest potential pharmacological properties. Compounds with similar structural motifs often exhibit activity against various biological targets, including:

  • Antimicrobial Activity: The presence of heteroatoms like nitrogen and oxygen may enhance interactions with biological macromolecules.
  • Cytotoxicity: Spirocyclic compounds have been reported to possess cytotoxic properties against cancer cell lines.
  • Neuroactivity: Given the azaspiro component, there may be implications for neuropharmacological effects.

Further studies would be necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can involve several steps:

  • Formation of the Spirocyclic Framework: This may begin with a precursor that contains both a dioxane and an amine, which can be cyclized under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reaction conditions.
  • Ketone Formation: The final step would involve converting an appropriate precursor into the ketone via oxidation or acylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product.

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it could serve as a lead compound in drug discovery targeting various diseases.
  • Material Science: Its properties might be useful in developing new materials with specific mechanical or thermal characteristics.
  • Chemical Research: As a synthetic intermediate, it could facilitate the development of more complex organic molecules.

Interaction studies are essential for understanding how Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone interacts with biological systems. Potential areas for investigation include:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Assessing its affinity for various receptors could elucidate its pharmacological profile.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems can inform its therapeutic viability.

Several compounds share structural similarities with Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketoneSimilar cyclopropyl and spirocyclic structuresVariation in position of functional groups
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketoneDifferent cyclic alkane (cyclobutyl)Potentially altered steric effects on reactivity
Cyclopropyl-[4-[4-(1,4-dioxa-8-azaspiro[4.5]dec)-methyl]phenyl]methanoneRelated but lacks the complex spirocyclic structureSimpler structure may lead to different properties

These comparisons highlight how variations in structure can influence chemical reactivity and biological activity, underscoring the uniqueness of Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone within this class of compounds. Further research could elucidate its distinct advantages over similar molecules in targeted applications.

XLogP3

1.8

Wikipedia

Cyclopropyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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